1-(4-Bromophenoxymethyl)-4-methoxybenzene
Overview
Description
1-(4-Bromophenoxymethyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Performance in Polymer Solar Cells
The compound 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which includes a structure similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been synthesized and evaluated for its application in polymer solar cells (PSCs). Its performance as an electron acceptor showed a higher power conversion efficiency and improved open circuit voltage and short-circuit current compared to PCBM-based devices, making it a promising material for high-performance PSCs (Jin et al., 2016).
Photosubstitution Reactions
Studies have shown that compounds similar to this compound undergo photosubstitution with various nucleophiles, leading to different substituted methoxybenzenes. This reaction, particularly in acidic media, demonstrates the compound's potential in photochemical transformations (Nakamura et al., 1993).
Hydrogen Bonding and Thermochemical Properties
Methoxyphenols, which are structurally related to this compound, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization, sublimation, and fusion enthalpies of these compounds have been extensively studied, providing insights into their potential applications in various scientific fields (Varfolomeev et al., 2010).
Catalyst in Epoxide Ring Opening
The compound 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, related to this compound, has been used as a catalyst for the ring opening of epoxides with elemental iodine and bromine. This catalysis occurs under neutral and mild conditions and can be applied even when sensitive functional groups are present, highlighting its versatility in organic synthesis (Niknam & Nasehi, 2002).
Antioxidant Activity in Marine Algae
Bromophenols isolated from marine red algae, structurally similar to this compound, have shown significant antioxidant activity. These compounds, with their ability to scavenge free radicals, suggest potential applications in preventing oxidative deterioration of food and in health-related fields (Li et al., 2011).
Properties
IUPAC Name |
1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGUTAYMMOCNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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